(2-Chloro-5-nitrophenyl)(4-ethylpiperazin-1-yl)methanone
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Overview
Description
(2-Chloro-5-nitrophenyl)(4-ethylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C13H16ClN3O3 and a molecular weight of 297.74 g/mol . This compound is characterized by the presence of a chloro-nitrophenyl group and an ethylpiperazinyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-nitrophenyl)(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 2-chloro-5-nitrobenzoyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-5-nitrophenyl)(4-ethylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dichloromethane, ethanol), bases (triethylamine).
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Reduction: Formation of amino derivatives by reducing the nitro group.
Oxidation: Formation of oxidized derivatives, particularly at the piperazine ring.
Scientific Research Applications
(2-Chloro-5-nitrophenyl)(4-ethylpiperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can enhance the compound’s ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-3-nitrophenyl)(4-ethylpiperazin-1-yl)methanone: Similar structure but with the nitro group at a different position on the phenyl ring.
(2-Chloro-4-nitrophenyl)(4-ethylpiperazin-1-yl)methanone: Another positional isomer with the nitro group at the 4-position.
Uniqueness
(2-Chloro-5-nitrophenyl)(4-ethylpiperazin-1-yl)methanone is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of the ethylpiperazine moiety also contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3/c1-2-15-5-7-16(8-6-15)13(18)11-9-10(17(19)20)3-4-12(11)14/h3-4,9H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFHWGGCHLNHHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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